8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutan]-4-one
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Overview
Description
8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutan]-4-one: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of spiropyrans, which are characterized by their ability to undergo reversible photoinduced transformations. The presence of a bromine atom in its structure adds to its reactivity and potential for diverse chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutan]-4-one typically involves the reaction of a suitable precursor with bromine under controlled conditions. One common method involves the bromination of 3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutan]-4-one using bromine or a bromine-containing reagent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutan]-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of de-brominated or partially reduced products.
Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated quinones, while reduction can produce hydroxy derivatives .
Scientific Research Applications
Chemistry: In chemistry, 8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutan]-4-one is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis .
Biology: Its ability to undergo reversible photoinduced transformations makes it useful in the development of molecular switches and sensors .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties. Research is ongoing to investigate their use in drug delivery systems and as photoactivated drugs .
Industry: In the industrial sector, 8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutan]-4-one is used in the production of advanced materials, such as photochromic coatings and smart materials that respond to light stimuli .
Mechanism of Action
The mechanism of action of 8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutan]-4-one involves its ability to undergo reversible isomerization between the spirocyclic and merocyanine forms. This isomerization is triggered by external stimuli such as light or changes in pH. The compound’s molecular targets and pathways include interactions with light-sensitive proteins and enzymes, which can lead to changes in cellular functions and signaling pathways .
Comparison with Similar Compounds
- 6-Bromo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine] hydrochloride
- 8-Bromo-3,4-dihydrospiro[1,4-benzoxazepine-2(5H),1’-cyclobutan]-5-one
Comparison: Compared to similar compounds, 8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutan]-4-one stands out due to its unique structural features and reactivity. The presence of the bromine atom enhances its potential for diverse chemical reactions, making it a versatile compound for various applications. Additionally, its ability to undergo reversible photoinduced transformations sets it apart from other spiropyrans .
Properties
Molecular Formula |
C12H11BrO2 |
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Molecular Weight |
267.12 g/mol |
IUPAC Name |
8-bromospiro[3H-chromene-2,1'-cyclobutane]-4-one |
InChI |
InChI=1S/C12H11BrO2/c13-9-4-1-3-8-10(14)7-12(5-2-6-12)15-11(8)9/h1,3-4H,2,5-7H2 |
InChI Key |
ZEAKJWLXSCNXKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(=O)C3=C(O2)C(=CC=C3)Br |
Origin of Product |
United States |
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